molecular formula C12H13F3N2O4S B2411102 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine CAS No. 325702-08-7

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine

Cat. No.: B2411102
CAS No.: 325702-08-7
M. Wt: 338.3
InChI Key: OPHYUHITWKOGKP-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a trifluoromethyl group and a nitrophenyl group, both of which can significantly affect the compound’s properties and potential biological activity .


Molecular Structure Analysis

The molecular formula of “1-(3-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine” is C12H13F3N2O4S, with an average mass of 338.303 Da .

Scientific Research Applications

Synthesis and Stereodynamics

The compound 1-(3-Nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine plays a significant role in the study of stereodynamics and the synthesis of novel molecular structures. Research has explored the behavior of similar sulfonated piperidines, examining their conformations and interactions in different solvents through NMR spectroscopy. For instance, the stereodynamic behavior of various N-triflyl substituted piperidines has been analyzed, revealing insights into their conformations and interactions based on the orientation of trifluoromethyl groups (Shainyan et al., 2008). This research is foundational for understanding molecular dynamics and designing compounds with specific stereochemical properties.

Reactivity and Kinetics

The reactivity of sulfonated piperidines with other molecules has been a subject of study, highlighting their potential in synthetic organic chemistry. Investigations into the kinetics and mechanisms of reactions involving similar compounds have provided valuable insights into their chemical behavior. For example, the reaction kinetics of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine in various solvents have been reported, offering a deeper understanding of such interactions and their applications in synthesizing complex molecules (Jarczewski et al., 1986).

Cyclisation and Synthesis of Polycyclic Systems

Sulfonated piperidines are also pivotal in the synthesis of polycyclic systems through cyclisation reactions. Research demonstrates the utility of sulfonamides as terminators in cationic cyclisations, facilitating the formation of pyrrolidines and other cyclic structures with high efficiency. This method underscores the versatility of sulfonated piperidines in constructing complex molecular architectures (Haskins & Knight, 2002).

Pictet–Spengler Reaction

The compound has been utilized in high-yielding syntheses via the Pictet–Spengler reaction, where N-(2-nitrophenyl)sulfonyl serves both as an activating and protecting group. This approach facilitates the preparation of variously substituted dihydro-spiro isoquinoline-piperidines, highlighting the compound's role in creating structurally diverse and potentially biologically active molecules (Liu et al., 2006).

Crystal Structure Analysis

Crystal structure analysis of compounds involving piperidine and nitrophenyl sulfones has contributed to the understanding of molecular interactions and structural determinants in solid-state chemistry. Such studies provide insights into the arrangement of molecules and the intermolecular forces at play, which are crucial for designing materials with desired properties (Jin et al., 2015).

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-3-2-6-16(8-9)22(20,21)11-5-1-4-10(7-11)17(18)19/h1,4-5,7,9H,2-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHYUHITWKOGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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